3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione
Overview
Description
3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of pyrroloquinoxalines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione typically involves the intramolecular cyclization of functionalized pyrroles. One common method is the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions with visible light irradiation in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with one-atom synthons to form the pyrroloquinoxaline system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit different biological activities and properties .
Scientific Research Applications
3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of fluorescent probes and other analytical tools.
Mechanism of Action
The mechanism of action of 3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, as a ligand for 5-HT3 receptors, it modulates neurotransmitter release and signal transduction. As an inhibitor of protein kinase CK2 and AKT kinase, it affects cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure but may have different substituents and biological activities.
Indolo[1,2-a]quinoxalines: These compounds have an indole ring fused to the quinoxaline system and exhibit distinct properties.
Pyrazino[1,2-a]quinoxalines: These compounds contain a pyrazine ring and are known for their antiviral activities.
Uniqueness
3,3a-Dihydropyrrolo[1,2-a]quinoxaline-1,4(2H,5H)-dione is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as a ligand for multiple receptors and enzymes makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2,3,3a,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-6-5-9-11(15)12-7-3-1-2-4-8(7)13(9)10/h1-4,9H,5-6H2,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGJFWHMDVHJFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1501-32-2 | |
Record name | 3,3a-Dihydropyrrolo(1,2-a)quinoxaline-1,4(2H,5H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC86861 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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